molecular formula C11H16N2 B13721026 1-Methyl-d3-3-phenylpiperazine

1-Methyl-d3-3-phenylpiperazine

Cat. No.: B13721026
M. Wt: 179.28 g/mol
InChI Key: IRMBVBDXXYXPEW-FIBGUPNXSA-N
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Scientific Research Applications

Biological Activity

1-Methyl-d3-3-phenylpiperazine is a deuterated derivative of 3-phenylpiperazine, which has garnered attention due to its potential biological activities, particularly in relation to dopamine receptors. This compound is often utilized in pharmacological research to explore its interactions with various biological targets, particularly in the context of neuropharmacology.

PropertyValue
Molecular Formula C11_{11}H13_{13}D3_{3}N2_{2}
Molecular Weight 179.28 g/mol
IUPAC Name This compound

This compound primarily acts as a dopamine receptor modulator , with a specific affinity for the D3 dopamine receptor (D3R). This receptor is part of the D2-like family of G-protein-coupled receptors (GPCRs), which are implicated in various neurological processes and disorders. The compound has been studied for its potential role in treating conditions such as substance use disorders and psychostimulant addiction .

Interaction with Dopamine Receptors

Research indicates that this compound exhibits both agonistic and antagonistic properties depending on the receptor subtype and the physiological context. It has shown selective binding to D3R, which is crucial for mediating dopaminergic signaling pathways associated with reward and addiction behaviors .

In Vitro Studies

In vitro assays have demonstrated that this compound can effectively inhibit forskolin-induced adenylyl cyclase activity in cells expressing D3 receptors. This suggests that the compound acts as an agonist at these receptors, potentially modulating downstream signaling pathways involved in neurotransmission .

In Vivo Studies

Studies involving rodent models have further elucidated the biological activity of this compound. For instance, experiments have shown that administration of this compound can attenuate L-DOPA-induced abnormal involuntary movements (AIMs), indicating its potential therapeutic effects in managing dyskinesia associated with Parkinson's disease treatments .

Case Studies and Research Findings

Several case studies have documented the effects of this compound on behavioral outcomes in animal models:

  • Case Study 1: A study involving male Sprague-Dawley rats demonstrated that treatment with this compound reduced AIMs scores significantly compared to control groups, suggesting its efficacy in modulating dopaminergic activity during L-DOPA therapy .
  • Case Study 2: Another investigation focused on the compound's effects on anxiety-like behaviors in rodents, where it was found to exhibit anxiolytic properties at certain dosages, further supporting its role as a modulator of dopaminergic signaling .

Properties

Molecular Formula

C11H16N2

Molecular Weight

179.28 g/mol

IUPAC Name

3-phenyl-1-(trideuteriomethyl)piperazine

InChI

InChI=1S/C11H16N2/c1-13-8-7-12-11(9-13)10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3/i1D3

InChI Key

IRMBVBDXXYXPEW-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])N1CCNC(C1)C2=CC=CC=C2

Canonical SMILES

CN1CCNC(C1)C2=CC=CC=C2

Origin of Product

United States

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